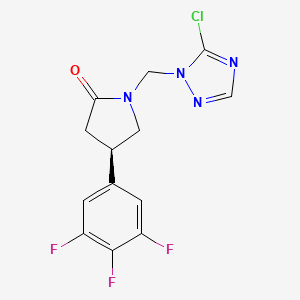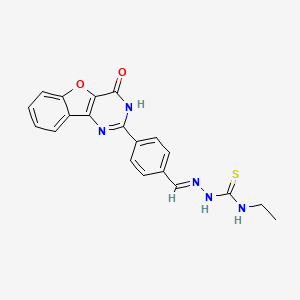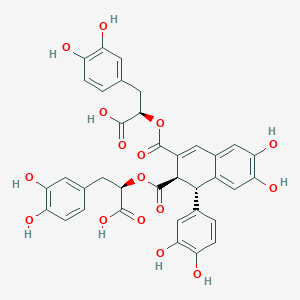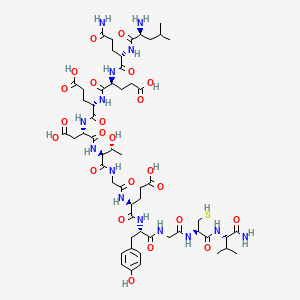
H-Leu-Gln-Glu-Glu-Asp-Thr-Gly-Glu-Tyr-Gly-Cys-Val-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Leu-Gln-Glu-Glu-Asp-Thr-Gly-Glu-Tyr-Gly-Cys-Val-NH2 is a peptide consisting of a sequence of amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Leu-Gln-Glu-Glu-Asp-Thr-Gly-Glu-Tyr-Gly-Cys-Val-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid (Leu) is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (Gln) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), are used to isolate and purify the final peptide product.
化学反応の分析
Types of Reactions
Peptides like H-Leu-Gln-Glu-Glu-Asp-Thr-Gly-Glu-Tyr-Gly-Cys-Val-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Amino acid derivatives and coupling agents like HBTU or DIC are used in substitution reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
Chemistry
In chemistry, peptides like H-Leu-Gln-Glu-Glu-Asp-Thr-Gly-Glu-Tyr-Gly-Cys-Val-NH2 are used as building blocks for more complex molecules. They serve as models for studying protein folding and interactions.
Biology
In biological research, this peptide can be used to study cellular processes, signal transduction, and enzyme-substrate interactions. It can also be employed in the development of peptide-based drugs and therapeutic agents.
Medicine
Medically, peptides are explored for their potential as therapeutic agents. They can act as hormones, enzyme inhibitors, or antimicrobial agents. The specific sequence of This compound may have unique biological activities that make it suitable for drug development.
Industry
In the industrial sector, peptides are used in the production of cosmetics, food additives, and as catalysts in chemical reactions. Their ability to form stable structures makes them valuable in various applications.
作用機序
The mechanism of action of peptides like H-Leu-Gln-Glu-Glu-Asp-Thr-Gly-Glu-Tyr-Gly-Cys-Val-NH2 depends on their specific sequence and structure. Generally, peptides exert their effects by binding to specific receptors or enzymes, triggering a cascade of biochemical events. The molecular targets and pathways involved can vary, but common mechanisms include:
Receptor Binding: Peptides can bind to cell surface receptors, initiating signal transduction pathways.
Enzyme Inhibition: Peptides can inhibit enzyme activity by binding to the active site or allosteric sites.
Antimicrobial Activity: Some peptides can disrupt microbial cell membranes, leading to cell death.
類似化合物との比較
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys: A peptide with a similar sequence but different biological activity.
H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln: Another peptide with structural similarities.
Uniqueness
The uniqueness of H-Leu-Gln-Glu-Glu-Asp-Thr-Gly-Glu-Tyr-Gly-Cys-Val-NH2 lies in its specific amino acid sequence, which determines its biological activity and potential applications. The presence of cysteine allows for the formation of disulfide bonds, adding stability and functionality to the peptide.
特性
分子式 |
C55H84N14O23S |
|---|---|
分子量 |
1341.4 g/mol |
IUPAC名 |
(4S)-4-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C55H84N14O23S/c1-24(2)18-29(56)47(84)63-31(10-14-37(57)72)50(87)64-32(12-16-41(77)78)51(88)65-33(13-17-42(79)80)52(89)67-35(20-43(81)82)53(90)69-45(26(5)70)55(92)60-22-38(73)61-30(11-15-40(75)76)49(86)66-34(19-27-6-8-28(71)9-7-27)48(85)59-21-39(74)62-36(23-93)54(91)68-44(25(3)4)46(58)83/h6-9,24-26,29-36,44-45,70-71,93H,10-23,56H2,1-5H3,(H2,57,72)(H2,58,83)(H,59,85)(H,60,92)(H,61,73)(H,62,74)(H,63,84)(H,64,87)(H,65,88)(H,66,86)(H,67,89)(H,68,91)(H,69,90)(H,75,76)(H,77,78)(H,79,80)(H,81,82)/t26-,29+,30+,31+,32+,33+,34+,35+,36+,44+,45+/m1/s1 |
InChIキー |
KQDCOOBOCDFMSN-TXOBTHGUSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CS)C(=O)NC(C(C)C)C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


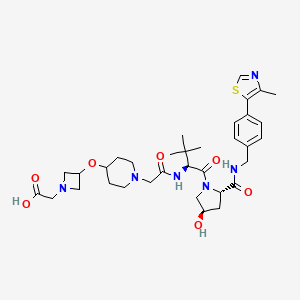
![N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B12373068.png)
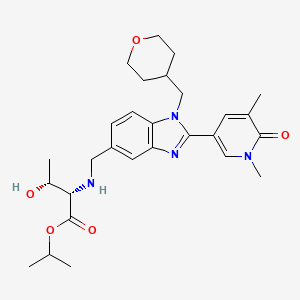
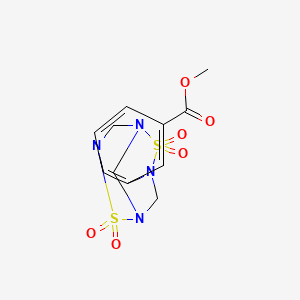
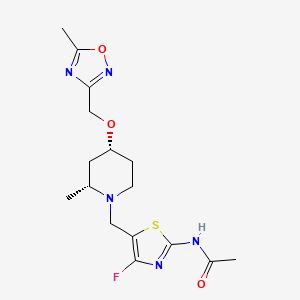
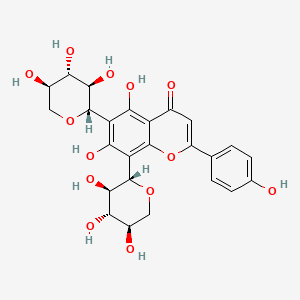

![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)
